molecular formula C22H20ClN5OS B2461439 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 886926-52-9

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2461439
CAS No.: 886926-52-9
M. Wt: 437.95
InChI Key: QUXCAMVMTYDGAQ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide features a 1,2,4-triazole core substituted at the 4th position with a pyrrole ring and at the 5th position with a 2-chlorophenyl group. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group. However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-8-7-9-16(2)20(15)24-19(29)14-30-22-26-25-21(17-10-3-4-11-18(17)23)28(22)27-12-5-6-13-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXCAMVMTYDGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide , with CAS number 886926-52-9 , is a member of the 1,2,4-triazole derivative family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of this compound, which includes a triazole ring and various functional groups, enhances its potential for therapeutic applications.

  • Molecular Formula : C22H20ClN5OS
  • Molecular Weight : 437.9 g/mol
  • Structural Features :
    • Triazole ring
    • Pyrrole moiety
    • Sulfanyl group
    • Acetamide functionality
PropertyValue
Molecular FormulaC22H20ClN5OS
Molecular Weight437.9 g/mol
CAS Number886926-52-9

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activities. For instance, studies have shown that related triazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with cell wall synthesis or function.

Anticancer Activity

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of key signaling molecules involved in cell proliferation and survival.

Case Study: Anticancer Screening

A study conducted on multicellular spheroids using a drug library identified this compound as a promising candidate due to its ability to inhibit cancer cell growth effectively. The results indicated a dose-dependent response in several cancer cell lines, highlighting its potential as an anticancer agent.

Inhibition of GATA Family Proteins

Recent findings suggest that this compound acts as a novel inhibitor of GATA family proteins, which play crucial roles in gene regulation and are implicated in various cancers. This inhibition could lead to altered expression of genes involved in tumor progression and metastasis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes.
  • Receptor Modulation : It could modulate receptor activity by binding to active or allosteric sites on target proteins.

Summary of Findings

Research has consistently shown that compounds similar to This compound possess:

  • Antimicrobial Activity : Effective against various pathogens.
  • Anticancer Properties : Induces apoptosis and inhibits tumor growth.
  • Potential as GATA Inhibitors : Alters gene expression related to cancer development.

Future Research Directions

Further studies are warranted to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.
  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against target diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are identified from the evidence, differing in substituents on the triazole ring and acetamide group. These variations influence physicochemical properties, binding interactions, and bioactivity.

Table 1: Structural and Functional Group Comparison
Compound Name Triazole Substituents Acetamide Substituent Molecular Formula Key Functional Groups
Target Compound 5-(2-chlorophenyl), 4-(1H-pyrrol-1-yl) N-(2,6-dimethylphenyl) C₂₂H₂₀ClN₅OS Triazole, sulfanyl, acetamide, pyrrole
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(2,6-dichlorophenyl) C₂₃H₁₇Cl₃N₄OS Triazole, sulfanyl, dichlorophenyl
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) 4-(naphthalen-1-yloxymethyl) N-(4-chlorophenyl) C₂₁H₁₈ClN₄O₂ 1,2,3-triazole, naphthalene, C=O
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-(furan-2-yl), 4-amino N-aryl (variable substituents) Varies Furan, amino triazole, thioether
Key Observations:

Chlorophenyl Positional Isomerism: The target compound’s 2-chlorophenyl group (ortho-substitution) introduces steric hindrance and alters electronic effects compared to the para-substituted 4-chlorophenyl in . Ortho-substitution may reduce rotational freedom and enhance receptor binding specificity.

Heterocyclic Moieties: The pyrrole ring in the target compound may engage in hydrogen bonding via its NH group, unlike the 4-methylphenyl group in or the naphthalene in , which rely on hydrophobic/π-π interactions.

Acetamide Substituents :

  • The 2,6-dimethylphenyl group in the target enhances lipophilicity relative to the 2,6-dichlorophenyl in , which could influence metabolic stability and toxicity profiles.

Q & A

Q. How can researchers validate computational predictions of this compound’s toxicity or pharmacokinetics?

  • Methodological Answer : Cross-validate in silico toxicity models (e.g., ProTox-II, ADMET predictors) with in vitro assays (e.g., hepatocyte cytotoxicity, Ames test). For pharmacokinetics, use physiologically based pharmacokinetic (PBPK) modeling alongside in vivo rodent studies to refine absorption/distribution parameters .

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